molecular formula C22H24F2N4O4 B15003884 {4-[4-Fluoro-5-(morpholin-4-yl)-2-nitrophenyl]-2-methylpiperazin-1-yl}(2-fluorophenyl)methanone

{4-[4-Fluoro-5-(morpholin-4-yl)-2-nitrophenyl]-2-methylpiperazin-1-yl}(2-fluorophenyl)methanone

Cat. No.: B15003884
M. Wt: 446.4 g/mol
InChI Key: FCMXHQXIHXQTBS-UHFFFAOYSA-N
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Description

4-{2-FLUORO-5-[4-(2-FLUOROBENZOYL)-3-METHYLPIPERAZIN-1-YL]-4-NITROPHENYL}MORPHOLINE is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring substituted with a fluorobenzoyl group, a nitrophenyl group, and a methylpiperazine moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-FLUORO-5-[4-(2-FLUOROBENZOYL)-3-METHYLPIPERAZIN-1-YL]-4-NITROPHENYL}MORPHOLINE involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-FLUORO-5-[4-(2-FLUOROBENZOYL)-3-METHYLPIPERAZIN-1-YL]-4-NITROPHENYL}MORPHOLINE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both fluorine and nitro groups, along with the morpholine and piperazine moieties, makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H24F2N4O4

Molecular Weight

446.4 g/mol

IUPAC Name

[4-(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C22H24F2N4O4/c1-15-14-26(6-7-27(15)22(29)16-4-2-3-5-17(16)23)20-13-19(25-8-10-32-11-9-25)18(24)12-21(20)28(30)31/h2-5,12-13,15H,6-11,14H2,1H3

InChI Key

FCMXHQXIHXQTBS-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C(=O)C2=CC=CC=C2F)C3=CC(=C(C=C3[N+](=O)[O-])F)N4CCOCC4

Origin of Product

United States

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